molecular formula C6H12N2O B6250448 2,5-dimethyl-1-nitrosopyrrolidine CAS No. 55556-86-0

2,5-dimethyl-1-nitrosopyrrolidine

Cat. No. B6250448
CAS RN: 55556-86-0
M. Wt: 128.2
InChI Key:
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Description

2,5-Dimethyl-1-nitrosopyrrolidine (2,5-DMNP) is an organic chemical compound that has been used in a variety of scientific research applications. It is a nitrogen-containing heterocyclic compound with a molecular weight of 127.14 g/mol. This compound has been used as a reagent in organic synthesis, a substrate in enzyme studies, and a model compound in the study of carcinogenesis. It has also been used to study the effects of nitrosation on proteins and peptides.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2,5-dimethyl-1-nitrosopyrrolidine can be achieved through the reaction of 2,5-dimethylpyrrolidine with nitrous acid.

Starting Materials
2,5-dimethylpyrrolidine, Nitrous acid

Reaction
Prepare a solution of 2,5-dimethylpyrrolidine in anhydrous ether., Slowly add nitrous acid to the solution while stirring at a temperature of 0-5°C., After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C., Remove the solvent under reduced pressure to obtain the crude product., Purify the crude product by recrystallization from ethanol to obtain 2,5-dimethyl-1-nitrosopyrrolidine as a yellow solid.

Scientific Research Applications

2,5-Dimethyl-1-nitrosopyrrolidine has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, a substrate in enzyme studies, and a model compound in the study of carcinogenesis. It has also been used to study the effects of nitrosation on proteins and peptides. Additionally, it has been used as a model compound for the study of nitrosative stress and nitrosative damage in biological systems.

Mechanism Of Action

The mechanism of action of 2,5-dimethyl-1-nitrosopyrrolidine is not completely understood. However, it is thought to be related to its ability to react with thiol groups in proteins and peptides. This reaction can lead to the formation of nitrosylated proteins and peptides, which can then lead to a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

2,5-Dimethyl-1-nitrosopyrrolidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the production of nitric oxide. Additionally, it has been shown to have cytotoxic and genotoxic effects. It has also been shown to have antioxidant and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2,5-dimethyl-1-nitrosopyrrolidine for lab experiments is its relatively low cost and ease of synthesis. Additionally, it is relatively stable and can be stored for extended periods of time. However, there are some limitations to using this compound. It is highly toxic and should be handled with extreme caution. Additionally, it is volatile and can easily escape into the environment.

Future Directions

There are a number of potential future directions for the use of 2,5-dimethyl-1-nitrosopyrrolidine in scientific research. One potential direction is to study the effects of nitrosation on the structure and function of proteins and peptides. Additionally, the use of 2,5-dimethyl-1-nitrosopyrrolidine as a model compound in the study of carcinogenesis could be explored further. Finally, its use as a reagent in organic synthesis could be investigated further.

properties

IUPAC Name

2,5-dimethyl-1-nitrosopyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-3-4-6(2)8(5)7-9/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMDNAKEXMEBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1N=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30875622
Record name 2,5-Dimethyl-1-nitrosopyrrolidine
Source EPA DSSTox
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Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-N-nitrosopyrrolidine

CAS RN

55556-86-0
Record name 2,5-Dimethyl-1-nitrosopyrrolidine
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Record name 2,5-Dimethyl-1-nitrosopyrrolidine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Dimethyl-1-nitrosopyrrolidine
Source EPA DSSTox
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Record name 2,5-dimethyl-1-nitrosopyrrolidine
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